molecular formula C9H13N3O2S2 B2955813 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine CAS No. 328004-27-9

4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine

Cat. No.: B2955813
CAS No.: 328004-27-9
M. Wt: 259.34
InChI Key: WCMWFDWDRJFPBG-UHFFFAOYSA-N
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Description

4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound’s ability to cross cellular membranes due to its lipophilic nature allows it to interact with intracellular targets effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the thiadiazole ring with a morpholine moiety. This unique structure contributes to its distinct biological activities and potential applications. The presence of the morpholine ring enhances the compound’s solubility and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-7-10-11-9(16-7)15-6-8(13)12-2-4-14-5-3-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMWFDWDRJFPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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